Benzamide, N-benzoyl-4-nitro-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-benzoyl-4-nitro-N-phenyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with additional benzoyl and nitro functional groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N-benzoyl-4-nitro-N-phenyl- typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The process may include the use of catalysts and solvents to enhance the reaction efficiency and yield. The specific conditions and reagents used can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-benzoyl-4-nitro-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Solvents such as dichloromethane and catalysts like ZrCl4 are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
Benzamide, N-benzoyl-4-nitro-N-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of benzamide, N-benzoyl-4-nitro-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes like tyrosinase, which plays a role in melanin synthesis . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Phenylbenzamide: A benzamide derivative with a phenyl group attached to the nitrogen atom.
4-Nitrobenzamide: A benzamide derivative with a nitro group attached to the phenyl ring.
Uniqueness
Benzamide, N-benzoyl-4-nitro-N-phenyl- is unique due to the presence of both benzoyl and nitro functional groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61582-59-0 |
---|---|
Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-benzoyl-4-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)21(17-9-5-2-6-10-17)20(24)16-11-13-18(14-12-16)22(25)26/h1-14H |
InChI Key |
DYNSJPGXWOSLQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.